molecular formula C21H25NO3 B4341475 N-cyclohexyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide

N-cyclohexyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide

Cat. No.: B4341475
M. Wt: 339.4 g/mol
InChI Key: RCPNXGDZTHLPKS-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide is a complex organic compound that features a cyclohexyl group, an indene moiety, and a furan ring

Properties

IUPAC Name

N-cyclohexyl-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c23-21(22-17-7-2-1-3-8-17)20-12-11-19(25-20)14-24-18-10-9-15-5-4-6-16(15)13-18/h9-13,17H,1-8,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPNXGDZTHLPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide typically involves multiple steps, starting with the preparation of the indene and furan intermediates. The indene moiety can be synthesized through the reduction of indanone, followed by the introduction of the furan ring via a cyclization reaction. The final step involves the coupling of the cyclohexylamine with the furan-indene intermediate under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indene moiety can be reduced to form dihydroindene derivatives.

    Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydroindene and tetrahydroindene derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide involves its interaction with specific molecular targets. The indene moiety may interact with enzymes or receptors, modulating their activity. The furan ring can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-cyclohexyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-cyclohexyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the furan ring, indene moiety, and cyclohexyl group allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide

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